molecular formula C15H23N3O4S B5652461 (4aR*,8aR*)-2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-7-(methylsulfonyl)octahydro-2,7-naphthyridin-4a(2H)-ol

(4aR*,8aR*)-2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-7-(methylsulfonyl)octahydro-2,7-naphthyridin-4a(2H)-ol

Cat. No. B5652461
M. Wt: 341.4 g/mol
InChI Key: IFONTPPRXUUDKN-IUODEOHRSA-N
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Description

Synthesis Analysis

The synthesis of naphthyridine derivatives, including those structurally related to our compound of interest, often involves complex reactions that can include cycloisomerization, functionalization, and annulation processes. For instance, the synthesis of pyrrolo[1,2-a]naphthyridines has been achieved through Lewis acid-mediated cycloisomerization of alkynyl pyridines, showcasing the versatility and complexity of synthetic routes that could be applicable to our compound (Flader et al., 2017).

Molecular Structure Analysis

The molecular structure of naphthyridine derivatives is characterized by their fused ring systems, which can significantly influence their chemical reactivity and physical properties. Advanced techniques such as X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FT-IR), and nuclear magnetic resonance (NMR) are crucial for the detailed analysis of these molecules. For example, Gültekin et al. (2020) utilized these techniques to elucidate the structure of a closely related compound, providing insights into its molecular conformation and electronic properties (Gültekin et al., 2020).

Chemical Reactions and Properties

The chemical reactivity of naphthyridine derivatives is influenced by their unique structural features, including the presence of reactive functional groups such as methylsulfonyl and carbonyl groups. These compounds can participate in various chemical reactions, including cycloadditions, functionalizations, and transformations under catalytic conditions, leading to the formation of complex heterocyclic compounds (Jiang et al., 2014).

Physical Properties Analysis

The physical properties of naphthyridine derivatives, including our compound of interest, can be profoundly affected by their molecular structure. Properties such as solubility, melting point, and crystallinity are crucial for understanding the compound's behavior in different environments and for potential applications. Research has shown that subtle changes in the molecular structure can significantly impact these physical properties, highlighting the importance of detailed structural analysis (Schwehm et al., 2014).

Chemical Properties Analysis

The chemical properties of naphthyridine derivatives are governed by their molecular framework, which can enable a wide range of interactions and reactions. The presence of functional groups such as methylsulfonyl and carbonyl allows for diverse chemical behavior, including the formation of hydrogen bonds and participation in catalytic cycles. These properties are essential for the compound's potential applications in various fields (Zhang et al., 2018).

properties

IUPAC Name

[(4aR,8aR)-4a-hydroxy-7-methylsulfonyl-3,4,5,6,8,8a-hexahydro-1H-2,7-naphthyridin-2-yl]-(1-methylpyrrol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O4S/c1-16-7-3-4-13(16)14(19)17-8-5-15(20)6-9-18(23(2,21)22)11-12(15)10-17/h3-4,7,12,20H,5-6,8-11H2,1-2H3/t12-,15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFONTPPRXUUDKN-IUODEOHRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(=O)N2CCC3(CCN(CC3C2)S(=O)(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CC=C1C(=O)N2CC[C@]3(CCN(C[C@H]3C2)S(=O)(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4aR*,8aR*)-2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-7-(methylsulfonyl)octahydro-2,7-naphthyridin-4a(2H)-ol

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